Molecular Weight Differentiation: Ethyl-Linker Variant vs. Methyl and Larger N-Alkyl Analogs in the Nitro-Pyrazole-Thiadiazole Series
The target compound occupies a distinct molecular weight (MW = 254.27 Da) and formula (C₈H₁₀N₆O₂S) position within the nitro-pyrazole-thiadiazol-2-amine series, filling the gap between the methyl analog 5-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1946818-28-5, MW = 226.22 Da, C₆H₆N₆O₂S) and the N-benzyl-derivatized advanced intermediates such as N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine (MW = 410.46 Da, C₁₈H₁₈N₈O₂S) . The XLogP3 of 0.6 for the target compound reflects moderate lipophilicity conferred by the ethyl linker and methyl substituent . Quantitative biological data for direct comparison are not available in the literature for any member of this series.
| Evidence Dimension | Molecular weight and formula positioning within analog series |
|---|---|
| Target Compound Data | MW = 254.27 Da; C₈H₁₀N₆O₂S; XLogP3 = 0.6; TPSA = 144 Ų |
| Comparator Or Baseline | Methyl analog (CAS 1946818-28-5): MW = 226.22 Da, C₆H₆N₆O₂S. N-benzyl advanced intermediate: MW = 410.46 Da, C₁₈H₁₈N₈O₂S |
| Quantified Difference | MW gap: +28.05 Da vs. methyl analog; −156.19 Da vs. N-benzyl derivative. XLogP3 difference from methyl analog: not available |
| Conditions | Calculated physicochemical properties; vendor technical datasheets (BOC Sciences, Chemenu) |
Why This Matters
For medicinal chemistry campaigns requiring specific MW and lipophilicity windows (e.g., lead-like space with MW < 300 and XLogP < 3), this compound occupies a procurement-relevant MW/lipophilicity niche not served by the closest commercially available analogs.
